(4,4-Dimethyloxetan-2-YL)methanol
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Overview
Description
(4,4-Dimethyloxetan-2-YL)methanol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, substituted with two methyl groups at the 4-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyloxetan-2-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-methyl-1-(oxiran-2-yl)propan-2-ol under acidic conditions . The reaction is carried out by treating the precursor with a strong acid, such as sulfuric acid, at elevated temperatures to promote the formation of the oxetane ring.
Another synthetic route involves the use of 4,4-dimethyl-2-hydroxymethyloxetane as a starting material. This compound can be prepared by the reaction of 2-methyl-2-propen-1-ol with formaldehyde in the presence of a base, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyloxetan-2-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxetane ring can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4,4-Dimethyloxetan-2-YL)methanol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4,4-Dimethyloxetan-2-YL)methanol involves its interaction with specific molecular targets and pathways . The oxetane ring can undergo ring-opening reactions, which can be exploited in synthetic chemistry to introduce functional groups at specific positions. Additionally, the compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
(4,4-Dimethyloxetan-2-YL)methanol can be compared with other oxetane derivatives and cyclic ethers .
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Similar Compounds
- 2-Oxetanemethanol
- 4,4-Dimethyl-2-hydroxymethyloxetane
- 2-Methyl-2-propen-1-ol
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Uniqueness
- The presence of two methyl groups at the 4-position of the oxetane ring imparts unique steric and electronic properties to this compound, distinguishing it from other oxetane derivatives.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(4,4-dimethyloxetan-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONQJJPVGPKQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484284 |
Source
|
Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-55-5 |
Source
|
Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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